molecular formula C8H17Cl2NO2 B027523 Acetylethylcholine mustard hydrochloride CAS No. 103994-00-9

Acetylethylcholine mustard hydrochloride

Cat. No. B027523
CAS RN: 103994-00-9
M. Wt: 230.13 g/mol
InChI Key: CHWPASAPXMNLKO-UHFFFAOYSA-N
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Description

Acetylethylcholine mustard hydrochloride, also known as Acetyl AF-64, is a chemical compound with the empirical formula C8H16ClNO2·HCl . It is a precursor for ethylcholine mustard aziridinium ion (AF-64A), an irreversible ligand for the high-affinity choline transport system . It is also a specific presynaptic long-action cholinotoxin and an inhibitor of choline acetyl-transferase .


Molecular Structure Analysis

The molecular weight of Acetylethylcholine mustard hydrochloride is 230.13 g/mol . The InChI string is 1S/C8H16ClNO2.ClH/c1-3-10(5-4-9)6-7-12-8(2)11;/h3-7H2,1-2H3;1H . The SMILES string is Cl[H].CCN(CCCl)CCOC(C)=O .


Physical And Chemical Properties Analysis

Acetylethylcholine mustard hydrochloride is a white powder . It is soluble in water (>5 mg/mL), ethanol, and methanol . The compound has a melting point of 78-81 °C . It should be stored in a desiccated condition at -20°C .

Scientific Research Applications

Neuromuscular Junction Studies

Acetyl AF-64 is used in pharmacokinetic studies to investigate its role in neuromuscular junction (NMJ) signal transmission and function . By acting as a precursor in ethylcholine aziridinium (AF64A) preparation, it aids in the exploration of synaptic mechanisms and cholinergic transmission at the NMJ.

Cholinergic Neurotransmission Research

As a specific presynaptic long action cholinotoxin , Acetyl AF-64 serves as an irreversible ligand for the high-affinity choline transport system . This application is crucial for understanding the dynamics of cholinergic neurotransmission and the effects of cholinergic deficits in various neurological disorders.

Acetylcholine Synthesis Inhibition

The compound has been shown to reduce the contraction frequency of myotubes by inhibiting the synthesis of acetylcholine (Ach), with a half-maximal inhibitory concentration (IC50) of 1.22 mM . This property is significant for studying the regulation of muscle contractions and could have implications for muscle-related diseases.

Choline Acetyltransferase Inhibition

Acetyl AF-64 acts as an inhibitor of choline acetyl-transferase . This enzyme is responsible for the synthesis of acetylcholine, and its inhibition by Acetyl AF-64 can be used to study the effects of decreased acetylcholine production in the brain.

Alzheimer’s Disease Model Creation

Due to its ability to induce cholinergic deficits, Acetyl AF-64 is used to create animal models of Alzheimer’s disease . These models help in the investigation of the pathophysiology of Alzheimer’s and the development of potential therapeutic strategies.

Investigation of Cognitive Functions

Research involving Acetyl AF-64 extends to the study of cognitive functions , particularly memory and learning . By inducing cholinergic neuron dysfunction, scientists can study the impact of cholinergic system impairments on cognitive abilities.

Safety and Hazards

Acetylethylcholine mustard hydrochloride is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, respiratory irritation, and damage to organs (specifically the nervous system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not getting it in eyes, on skin, or on clothing, and wearing protective gear .

properties

IUPAC Name

2-[2-chloroethyl(ethyl)amino]ethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2.ClH/c1-3-10(5-4-9)6-7-12-8(2)11;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWPASAPXMNLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146201
Record name Acetyl AF-64
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylethylcholine mustard hydrochloride

CAS RN

103994-00-9
Record name Acetyl AF-64
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103994009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl AF-64
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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